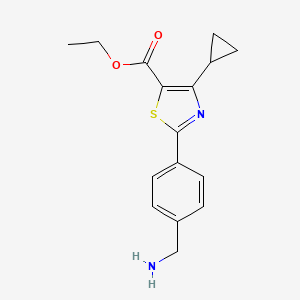
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a thiazole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde typically involves the bromination of a thiazole derivative followed by the introduction of a cyclopropyl group and an aldehyde functional group. One common method involves the reaction of 2-bromo-4-cyclopropylthiazole with a formylating agent under controlled conditions to yield the desired carbaldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylthiazole-5-carboxylic acid.
Reduction: 2-Bromo-4-cyclopropylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-formylthiazole
- 2-Bromo-4-formylthiazole
- 2-Bromo-5-methylthiazole
Uniqueness
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C7H6BrNOS |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-6(4-1-2-4)5(3-10)11-7/h3-4H,1-2H2 |
Clé InChI |
IUPRBIBKCWAKTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(SC(=N2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


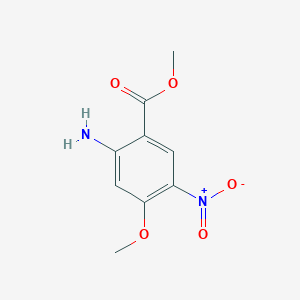
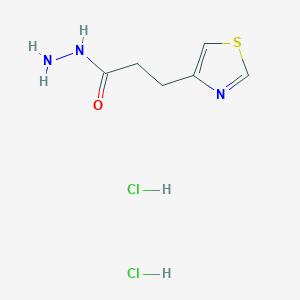

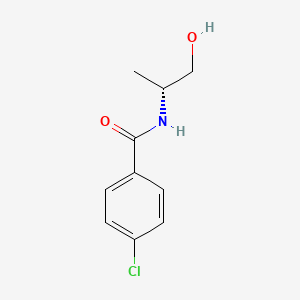

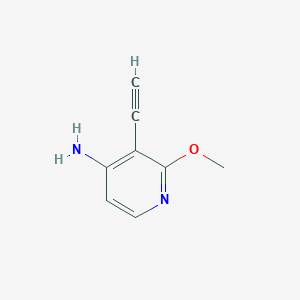
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
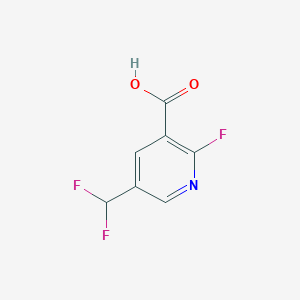
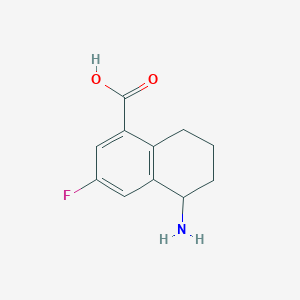
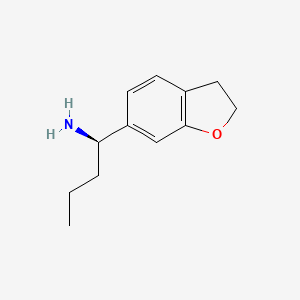

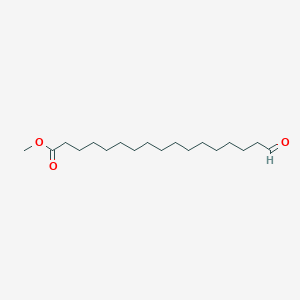
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
